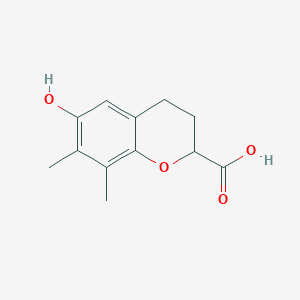
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid is a chemical compound belonging to the chromane family Chromanes are known for their antioxidant properties and are structurally related to tocopherols, which are forms of vitamin E
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: Used in the formulation of antioxidants for food preservation and cosmetic products.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid primarily involves its antioxidant properties. It can neutralize free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often relate to the reduction of oxidative stress and the protection of cellular components from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A well-known antioxidant with similar properties.
Tocopherols (Vitamin E): Natural antioxidants found in various foods.
Uniqueness
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid is unique due to its specific structural modifications, which may confer distinct antioxidant properties and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
802915-05-5 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
6-hydroxy-7,8-dimethyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-6-7(2)11-8(5-9(6)13)3-4-10(16-11)12(14)15/h5,10,13H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
OKCSVBNMBUHSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2CCC(OC2=C1C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



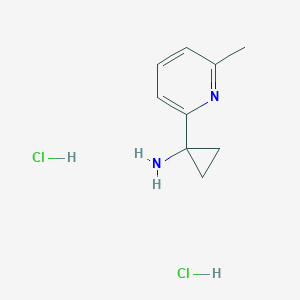
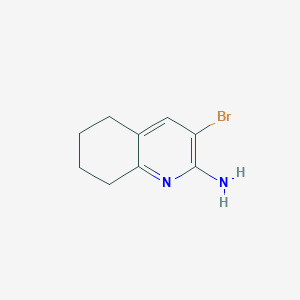

![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
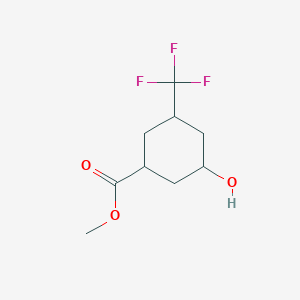

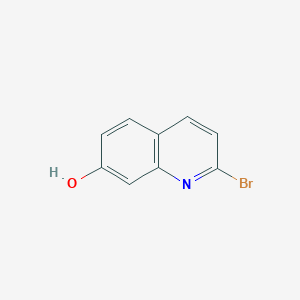
![1-acetyl-2,3,9,9a-tetrahydro-1H-benzo[de]quinolin-7(8H)-one](/img/structure/B15067454.png)
![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)

![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
